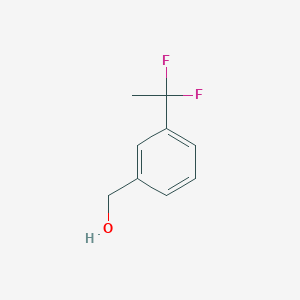











|
REACTION_CXSMILES
|
[F:1][C:2]([C:5]1[CH:6]=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=1)([F:4])[CH3:3].C(OCC)C.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[F:1][C:2]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[CH:11]=[O:12])([F:4])[CH3:3] |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
3.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C)(F)C=1C=C(C=CC1)CO
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
3,3,3-triacetoxy-3-iodophthalide
|
|
Quantity
|
3.64 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
Stir for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Mix well for 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the aqueous with ethyl ether
|
|
Type
|
WASH
|
|
Details
|
wash with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
|
Type
|
CUSTOM
|
|
Details
|
Purify over silica (40 g)
|
|
Type
|
WASH
|
|
Details
|
eluting with 0 to 50% dichloromethane in hexanes
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporate until most solvent
|
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
|
Type
|
CUSTOM
|
|
Details
|
Dry additionally
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C)(F)C=1C=C(C=O)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |